4-ethoxy-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Description
4-ethoxy-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C29H31N3O3S and its molecular weight is 501.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformations
- Synthesis Techniques : The compound's synthesis involves complex chemical reactions, such as heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, as demonstrated in the preparation of similar ethyl 3-(benzoylamino)-1 H-indole-2-carboxylates (Cucek & Verček, 2008).
- Chemical Transformations : Studies on related compounds, like ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, reveal the potential for diverse chemical transformations (Albreht et al., 2009).
Biological Activities and Applications
- Bi-heterocyclic Benzamides as Inhibitors : Studies on bi-heterocyclic benzamides, a group to which the compound belongs, have shown that they can act as inhibitors against alkaline phosphatase, suggesting potential applications in medical research (Abbasi et al., 2019).
- Antifungal Activity : Similar indole derivatives have been synthesized and evaluated for antifungal activity, indicating the compound's potential in developing antifungal agents (Singh & Vedi, 2014).
- Antimicrobial Properties : Research on indole derivatives, similar in structure to the compound , has shown significant antimicrobial activity, suggesting potential applications in this area (Prasad, 2017).
Properties
IUPAC Name |
4-ethoxy-N-[2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-2-35-24-14-12-23(13-15-24)29(34)31-18-19-32-20-27(25-10-6-7-11-26(25)32)36-21-28(33)30-17-16-22-8-4-3-5-9-22/h3-15,20H,2,16-19,21H2,1H3,(H,30,33)(H,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRIVNQEEGPCPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.